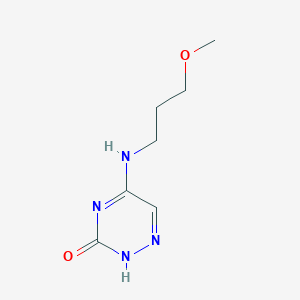![molecular formula C21H23N5O3 B254323 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of benzaldehyde and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, it has been reported that this compound exhibits anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the production of nitric oxide and pro-inflammatory cytokines, which suggests its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been reported to exhibit anti-inflammatory and anti-microbial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in lab experiments is its potential as a fluorescent probe for the detection of zinc ions in biological systems. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved properties.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. Its anti-tumor, anti-inflammatory, and anti-microbial activities have been investigated, and it has been found to exhibit various biochemical and physiological effects. The limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity. However, the future directions for research on this compound are promising, and it may lead to the discovery of new therapeutic agents and fluorescent probes.
Méthodes De Synthèse
The synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been reported using different methods. One of the methods involves the reaction of 4-methylbenzyl alcohol with 3-ethoxy-4-hydroxybenzaldehyde in the presence of acetic acid to form the intermediate compound. This intermediate compound is then reacted with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of acetic acid and refluxed to obtain the final product.
Applications De Recherche Scientifique
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has also been investigated for its potential as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
Formule moléculaire |
C21H23N5O3 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
5-[(2E)-2-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C21H23N5O3/c1-4-28-19-11-17(12-22-25-20-15(3)24-26-21(27)23-20)9-10-18(19)29-13-16-7-5-14(2)6-8-16/h5-12H,4,13H2,1-3H3,(H2,23,25,26,27)/b22-12+ |
Clé InChI |
YZJGGGAYALFYBG-WSDLNYQXSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=O)NN=C2C)OCC3=CC=C(C=C3)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2C)OCC3=CC=C(C=C3)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2C)OCC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)




![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)
